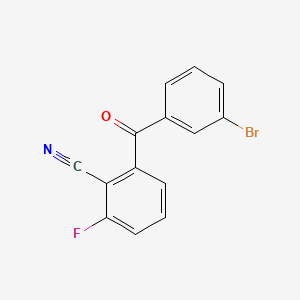

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromobenzoyl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCITAJMBTYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inscitepress.org For the target molecule, 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, the most logical and common disconnection strategy involves cleaving the carbon-carbon bond between the carbonyl group and the fluorinated benzene (B151609) ring.

This primary disconnection simplifies the complex benzophenone (B1666685) structure into two more manageable synthons: a 3-bromobenzoyl cation equivalent and a 2-cyano-3-fluorophenyl anion equivalent. These theoretical ionic fragments correspond to practical and accessible chemical reagents. The 3-bromobenzoyl cation is typically derived from an activated form of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The 2-cyano-3-fluorophenyl anion equivalent can be generated from 2-bromo-6-fluorobenzonitrile (B1362393) through the formation of an organometallic reagent, such as a Grignard or organolithium species.

Synthesis of Substituted Benzonitrile (B105546) Precursors

The synthesis of the fluorinated nitrile portion of the target molecule is critical. The primary precursor identified through retrosynthesis is a 2-substituted-6-fluorobenzonitrile, with 2-bromo-6-fluorobenzonitrile being a particularly versatile intermediate.

Routes to 6-Fluorobenzonitrile Derivatives, including 2-Bromo-6-fluorobenzonitrile

The preparation of 2-bromo-6-fluorobenzonitrile (C₇H₃BrFN) can be accomplished through several established routes, starting from different materials. nih.gov

One common method begins with 2-amino-6-fluorobenzonitrile. chemicalbook.com This process involves a Sandmeyer-type reaction, where the amino group is first converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid. chemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom, yielding 2-bromo-6-fluorobenzonitrile. chemicalbook.com

An alternative route starts from 2-bromo-6-fluorobenzaldehyde. chemicalbook.com The aldehyde functional group can be converted into a nitrile. One documented procedure involves heating the aldehyde with hydroxylamine (B1172632) hydrochloride and formic acid. chemicalbook.com This reaction transforms the aldehyde into an oxime, which is then dehydrated in situ to form the nitrile group. chemicalbook.com

Table 1: Synthetic Routes to 2-Bromo-6-fluorobenzonitrile

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Amino-6-fluorobenzonitrile | 1. NaNO₂, HBr2. CuBr | 2-Bromo-6-fluorobenzonitrile | 70% | chemicalbook.com |

Exploration of Diverse Functionalization Approaches for Fluorobenzonitriles

The functionalization of fluorobenzonitriles is a broad area of research, driven by the utility of these compounds as building blocks in medicinal and materials chemistry. Modern synthetic methods offer sophisticated ways to introduce various substituents onto the fluorinated ring.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying aromatic rings. acs.org Specifically, reactions that proceed via ortho-metalation directed by the fluorine atom can be used to introduce substituents adjacent to the fluorine. acs.org This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. acs.org

More traditional, multi-step sequences are also widely employed to build complexity. For example, the synthesis of 2-bromo-6-fluorobenzoic acid from o-fluorobenzonitrile showcases a series of classical aromatic functionalization reactions. chemicalbook.comgoogle.comgoogle.com This process involves:

Nitration: Introduction of a nitro group onto the aromatic ring.

Nitroreduction: Reduction of the nitro group to an amine.

Bromination: Introduction of a bromine atom.

Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, which is subsequently removed and the nitrile hydrolyzed to a carboxylic acid. chemicalbook.comgoogle.comgoogle.com

Such sequences demonstrate how the electronic properties of the nitrile and fluorine substituents can be leveraged to direct the regiochemical outcome of successive reactions. Other functionalization strategies include the bromination of o-fluorobenzonitrile with reagents like dibromohydantoin to produce compounds such as 5-bromo-2-fluorobenzonitrile. google.com

Synthesis of Substituted Bromobenzoyl Intermediates

The second major component required for the synthesis is the 3-bromobenzoyl group. This is typically prepared from precursors like 3-bromobenzoic acid or 3-bromobenzaldehyde (B42254).

Strategies for the Preparation of 3-Bromobenzoic Acid Derivatives

3-Bromobenzoic acid is a key intermediate that can be readily converted into more reactive derivatives, such as 3-bromobenzoyl chloride, for subsequent coupling reactions. There are several methods for its preparation.

A classical approach involves the oxidation of an alkyl side chain on a brominated benzene ring. For instance, 3-bromotoluene (B146084) can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) in a basic solution to yield 3-bromobenzoic acid. chemicalbook.com

Direct bromination of benzoic acid is another viable, though potentially less regioselective, method. The carboxyl group is a meta-director in electrophilic aromatic substitution, so the reaction of benzoic acid with bromine can produce the desired 3-bromobenzoic acid. ijisrt.comprepchem.com Some procedures perform this reaction under high temperature and pressure, while others use a mixture of acids at room temperature. prepchem.com Green chemistry approaches have also been explored, including solvent- and catalyst-free reactions utilizing sonication. ijisrt.com

Derivatives of 3-bromomethylbenzoic acid are also valuable intermediates in various syntheses and can be prepared by the bromination of the corresponding 3-methylbenzoic acids. google.comgoogle.com

Table 2: Selected Synthetic Routes to 3-Bromobenzoic Acid

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 3-Bromotoluene | Potassium permanganate, Potassium hydroxide | 3-Bromobenzoic acid | chemicalbook.com |

| Benzoic acid | Bromine, Water (heated sealed tube) | 3-Bromobenzoic acid | prepchem.com |

Derivatization of Brominated Aromatics (e.g., 3-Bromobenzaldehyde)

3-Bromobenzaldehyde is a versatile starting material for accessing the 3-bromobenzoyl intermediate. wikipedia.orgcdhfinechemical.com It can be synthesized by the direct bromination of benzaldehyde, often using a Lewis acid catalyst like aluminum chloride to facilitate the electrophilic substitution. google.comjustia.comgoogle.com The aldehyde group directs the incoming bromine to the meta position.

Once obtained, 3-bromobenzaldehyde can be derivatized in several ways. The most straightforward conversion to the required benzoyl intermediate is oxidation of the aldehyde to 3-bromobenzoic acid, which can then be activated as the acyl chloride. Standard oxidizing agents can be used for this transformation. Alternatively, the aldehyde can be converted into other functional groups, such as a nitrile, to produce 3-bromobenzonitrile, demonstrating the synthetic flexibility offered by this intermediate. chemicalbook.com

Formation of the Benzoyl-Benzonitrile Linkage in this compound

The central C-C bond, which constitutes the ketone linkage, can be formed through several established organic chemistry reactions. The choice of method depends on precursor availability, desired yield, and scalability.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution involves the reaction of an acylating agent, typically an acyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst. khanacademy.org

In the context of synthesizing this compound, this approach would involve the acylation of 2-fluorobenzonitrile (B118710) with 3-bromobenzoyl chloride. The reaction is governed by the directing effects of the substituents on the 2-fluorobenzonitrile ring. The fluorine atom is an ortho-, para-director, while the nitrile group (CN) is a strong meta-director and deactivator. The acylation is expected to occur at the position most activated and sterically accessible, which is the carbon ortho to the fluorine and meta to the nitrile group, yielding the desired product.

The mechanism begins with the activation of 3-bromobenzoyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.com This ion is then attacked by the electron-rich π-system of the 2-fluorobenzonitrile ring. A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. youtube.com

The choice of Lewis acid is critical and can significantly impact the reaction's success. While AlCl₃ is traditional, other catalysts are employed to modulate reactivity and improve yields, especially with deactivated substrates.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Very High | 0°C to RT, in CS₂, CH₂Cl₂ | High catalytic activity, low cost | Can promote side reactions, hygroscopic |

| Ferric Chloride (FeCl₃) | High | RT to 60°C, in CH₂Cl₂ | Less reactive than AlCl₃, good for sensitive substrates | Can be less efficient for deactivated rings |

| Zinc Chloride (ZnCl₂) | Moderate | High temperatures required | Mild catalyst | Often requires harsh conditions, lower yields |

| Boron Trifluoride (BF₃) | Moderate | Gas or in solution | Good for specific applications | Gaseous, can be difficult to handle |

This table presents generalized data for Friedel-Crafts reactions to illustrate catalyst comparison.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing diaryl ketones, often with higher functional group tolerance than Friedel-Crafts reactions. rsc.org

One prominent method is the Fukuyama cross-coupling , which involves the reaction of an aryl thioester with an organozinc reagent, catalyzed by a palladium complex. rsc.org To synthesize this compound via this route, one could prepare an S-ethyl thioester of 3-bromobenzoic acid and react it with an organozinc derivative of 2-fluorobenzonitrile. A key advantage is the mildness of the reaction conditions, which helps preserve the sensitive nitrile and fluoro groups. rsc.org

Another relevant strategy is the carbonylative Suzuki-Miyaura coupling . This reaction couples an aryl halide with an arylboronic acid under a carbon monoxide (CO) atmosphere, with a palladium catalyst. organic-chemistry.org For instance, the reaction could proceed between 3-bromoiodobenzene and the boronic acid derivative of 2-fluorobenzonitrile, or vice-versa, with CO gas providing the carbonyl group.

The efficiency of these couplings is highly dependent on the choice of the palladium catalyst and the associated ligands.

Table 2: Evaluation of Palladium Catalytic Systems for Diaryl Ketone Synthesis

| Palladium Source | Ligand | Typical Solvent | Reaction Type | Key Features |

|---|---|---|---|---|

| Pd(dba)₂ | None (phosphine-free) | THF | Fukuyama Coupling | Simple system, effective for thioesters. rsc.org |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene | Suzuki Coupling | Classic catalyst, widely used but can be air-sensitive. |

| Pd(OAc)₂ | SPhos | Dioxane | Suzuki Coupling | Highly active for sterically hindered substrates. |

| PdCl₂(dppf) | dppf | DMF | Carbonylative Coupling | Excellent for incorporating CO, good functional group tolerance. |

This table is a representative summary of common palladium systems used in ketone synthesis.

Beyond the primary methods, other carbon-carbon bond-forming strategies could be adapted for the synthesis of this compound.

One such method involves the reaction of an organometallic reagent, like a Grignard reagent, with a suitable electrophile. For example, 3-bromophenylmagnesium bromide could be reacted with 2-fluoro-6-cyanobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. However, the reactivity of Grignard reagents can lead to side reactions with the nitrile group. A more controlled approach uses N-Boc amides as electrophiles, which show good chemoselectivity for forming ketones when reacted with Grignard reagents. organic-chemistry.org

Another strategy is based on the concept of "Umpolung" or polarity reversal. youtube.com Here, the polarity of a functional group is inverted. For instance, an acyl anion equivalent derived from 3-bromobenzaldehyde could be generated and used to attack an electrophilic derivative of 2-fluorobenzonitrile. These multi-step routes provide alternative disconnections for complex targets.

Application of Green Chemistry Principles in the Synthesis of this compound

The traditional Friedel-Crafts acylation, while effective, often presents significant environmental and safety concerns. These include the use of stoichiometric or super-stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts like AlCl₃, which generate large quantities of hazardous waste during aqueous workup. researchgate.net Additionally, halogenated solvents such as dichloromethane (B109758) or nitrobenzene (B124822) are frequently employed, which are toxic and environmentally persistent. vaia.comnumberanalytics.com In recent years, considerable effort has been directed towards developing greener alternatives for Friedel-Crafts acylation, focusing on catalytic systems, alternative solvents, and improved reaction conditions. researchgate.net

A primary focus of greening the Friedel-Crafts acylation is the replacement of traditional Lewis acids with more environmentally benign catalysts. Solid acid catalysts are a particularly promising alternative due to their ease of separation, potential for regeneration and reuse, and reduced corrosiveness and waste generation. nih.govresearchgate.netchemijournal.com

For the synthesis of this compound, several classes of solid acid catalysts could be employed:

Zeolites: These microporous aluminosilicates have been extensively studied as catalysts for Friedel-Crafts reactions. Their well-defined pore structures can impart shape selectivity, potentially favoring the desired ortho-acylation product. acs.orgnih.govresearchgate.net

Sulfated Zirconia: This is a superacid catalyst that has demonstrated high activity and selectivity in various acylation reactions, often under milder conditions than traditional Lewis acids. rsc.org

Heteropolyacids (HPAs): These are complex proton acids that can be used in bulk or supported on materials like silica (B1680970) or clay, offering strong acidic sites for catalysis. chemijournal.com

Another green approach involves using methanesulfonic anhydride (B1165640) (MSAA) as a promoter for the acylation. This metal- and halogen-free methodology generates minimal waste and avoids the use of hazardous reagents. organic-chemistry.orgacs.org

The following table compares a conventional catalytic approach with potential greener alternatives for the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Advantages | Disadvantages | Green Chemistry Principles Addressed |

|---|---|---|---|

| Conventional | |||

| AlCl₃ (stoichiometric) | High reactivity, well-established | Generates large amounts of corrosive waste, moisture sensitive, difficult to handle | Prevention (poor), Atom Economy (poor) |

| Greener Alternatives | |||

| Zeolites (e.g., H-BEA) | Reusable, separable, shape-selective | May require higher temperatures, potential for deactivation | Catalysis, Prevention |

| Sulfated Zirconia | High activity, reusable | Can be sensitive to impurities | Catalysis, Prevention |

| Methanesulfonic Anhydride (MSAA) | Metal- and halogen-free, minimal waste | May require specific reaction conditions | Prevention, Safer Chemicals |

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional Friedel-Crafts reactions often use chlorinated solvents or nitrobenzene. vaia.com Green chemistry principles encourage the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions. rsc.org

For the synthesis of this compound, greener solvent alternatives include:

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A DES formed from choline (B1196258) chloride and zinc chloride has been shown to act as both a catalyst and a solvent in Friedel-Crafts acylations, offering high yields and easy product separation. rsc.org

Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, particularly when using solid catalysts. chemijournal.com This dramatically reduces waste and simplifies purification.

Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.org

The following table outlines research findings on greener solvent and energy source applications in Friedel-Crafts acylations.

Table 2: Greener Solvents and Energy Sources in Friedel-Crafts Acylation

| Approach | Key Findings | Advantages |

|---|---|---|

| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Acts as both catalyst and solvent; high yields under microwave irradiation. rsc.org | Recyclable solvent/catalyst system, reduced use of volatile organic compounds (VOCs). |

| Solvent-Free Conditions with Solid Acid Catalysts | Effective for acylation of activated aromatics like anisole (B1667542) and veratrole. chemijournal.com | Eliminates solvent waste, simplifies workup. |

| Microwave Irradiation | Significantly reduces reaction times for DES-catalyzed acylations. rsc.org | Energy efficiency, potential for higher throughput. |

By integrating these green chemistry principles—utilizing reusable solid acid catalysts, employing safer solvents or solvent-free conditions, and exploring alternative energy sources—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. A full analysis of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile would involve a suite of 1D and 2D NMR experiments.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Hydrogen Environments

¹H NMR spectroscopy would identify all unique proton environments and their connectivities through spin-spin coupling. The spectrum would be expected to show a series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the seven protons on the two benzene (B151609) rings. The integration of these signals would confirm the presence of the correct number of protons in each environment.

¹³C NMR spectroscopy, often acquired as a proton-decoupled spectrum, would reveal the number of unique carbon environments. For this compound, 14 distinct signals would be expected in the ¹³C NMR spectrum, including the carbonyl carbon (typically ~190-200 ppm), the nitrile carbon (~115-120 ppm), and twelve aromatic carbons. The carbon attached to the fluorine atom would appear as a doublet due to C-F coupling.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~195.0 |

| C-Br | - | ~122.0 |

| C-F | - | ~162.0 (d) |

| C≡N | - | ~117.0 |

| Aromatic CH | 7.2 - 8.2 (m) | 115.0 - 140.0 |

| Quaternary C | - | 130.0 - 145.0 |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of its position on the benzonitrile (B105546) ring, and coupling to nearby protons would provide further structural confirmation. The chemical shift for an aryl-fluoride is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the two aromatic rings, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the connectivity between different parts of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart. This would be essential to confirm the link between the carbonyl carbon of the benzoyl group and the correct position on the fluorobenzonitrile ring, and to assign all quaternary (non-protonated) carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₇BrFNO), the expected monoisotopic mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M and M+2) of nearly equal intensity, which would be a clear indicator of the presence of a single bromine atom in the molecule.

Hypothetical HRMS Data Table (Note: This table is illustrative and not based on experimental data.)

| Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [C₁₄H₇⁷⁹BrFNO+H]⁺ | 319.9822 | N/A | N/A |

| [C₁₄H₇⁸¹BrFNO+H]⁺ | 321.9802 | N/A | N/A |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. Another strong, sharp absorption for the nitrile (C≡N) group would appear around 2220-2240 cm⁻¹. The C-F bond stretch would be visible in the 1100-1250 cm⁻¹ region, and C-Br stretching vibrations typically appear at lower wavenumbers (500-600 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The nitrile and the symmetric aromatic ring breathing modes often give strong Raman signals.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-π stacking that define the supramolecular architecture.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a chemical compound. This data is crucial for verifying the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The molecular formula, in turn, provides the actual number of atoms of each element in a molecule.

For this compound, the molecular formula is C₁₄H₇BrFNO. Based on this formula, the theoretical elemental composition can be calculated with high precision using the atomic weights of carbon (C), hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O).

The validation process involves subjecting a purified sample of the compound to combustion analysis or other suitable elemental analysis techniques. The resulting experimental percentages of C, H, and N are then compared against the calculated theoretical values. A close agreement between the experimental and theoretical data, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Below is a data table outlining the theoretical elemental composition of this compound. Experimental values, which would be obtained from laboratory analysis, could be entered for direct comparison.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 52.53 | |

| Hydrogen (H) | 2.20 | |

| Nitrogen (N) | 4.38 | |

| Bromine (Br) | 24.96 | |

| Fluorine (F) | 5.93 | |

| Oxygen (O) | 5.00 | |

| Total | 100.00 |

Note: The theoretical percentages are calculated based on the molecular formula C₁₄H₇BrFNO and the standard atomic weights of the elements.

The absence of publicly documented experimental elemental analysis data for this compound highlights a gap in the available scientific literature for this specific compound. Such data, when generated, would serve as a cornerstone for its definitive structural confirmation and would be an essential component of any comprehensive chemical characterization report.

Computational Chemistry and Theoretical Investigations of 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Theoretical Studies on Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)The presence of a bromine atom suggests the possibility of halogen bonding, a non-covalent interaction where the bromine acts as an electrophilic region (a σ-hole). The two aromatic rings could participate in π-stacking interactions with other molecules. Theoretical studies would quantify the strength and nature of these intramolecular and intermolecular forces, which are critical for understanding the compound's behavior in condensed phases and its potential use in crystal engineering.

While the framework for such a computational study is clear, the specific results and data tables for 2-(3-Bromobenzoyl)-6-fluorobenzonitrile are not available in the current body of scientific literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A crucial aspect of computational studies is the prediction of spectroscopic parameters and their subsequent comparison with experimental results. This correlation serves to validate the theoretical model and provides a more robust interpretation of the experimental spectra. The primary spectroscopic techniques that would be investigated in this context are vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman):

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. These predicted frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The predicted vibrational spectrum is then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. It is a standard practice to scale the calculated frequencies using a scaling factor specific to the theoretical method and basis set used. This scaling corrects for the approximations inherent in the theoretical model and the effects of anharmonicity.

A detailed assignment of the observed experimental bands to their corresponding theoretical vibrational modes can then be performed. This allows for a definitive understanding of the molecular motions responsible for each peak in the IR and Raman spectra. For this compound, key vibrational modes of interest would include the C≡N stretching of the nitrile group, the C=O stretching of the benzoyl group, C-Br stretching, C-F stretching, and various aromatic C-H and C-C vibrations.

Hypothetical Correlation of Vibrational Frequencies:

To illustrate this process, the following interactive table presents a hypothetical comparison between calculated and experimental vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | 3078 | 3082 | Aromatic C-H Stretch |

| 2 | 2235 | 2232 | 2234 | C≡N Stretch |

| 3 | 1670 | 1668 | 1671 | C=O Stretch |

| 4 | 1580 | 1578 | 1581 | Aromatic C=C Stretch |

| 5 | 1250 | 1248 | Not Observed | C-F Stretch |

| 6 | 680 | 678 | 681 | C-Br Stretch |

Electronic Spectroscopy (UV-Visible):

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum.

These theoretical predictions can be compared with the experimental UV-Visible spectrum recorded in a suitable solvent. The correlation between the calculated and experimental λmax values helps in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing chromophores like the benzoyl and nitrile groups in this compound.

Hypothetical UV-Visible Spectral Data:

The table below shows a hypothetical comparison of calculated and experimental electronic transition data.

| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 325 | 0.015 | n→π |

| S₀ → S₂ | 275 | 278 | 0.450 | π→π |

Through this rigorous comparison of theoretically predicted spectroscopic parameters with experimental data, a comprehensive understanding of the molecular structure and electronic properties of this compound can be achieved. This combined computational and experimental approach is a cornerstone of modern chemical research, providing detailed insights that are not attainable through either method alone.

Chemical Transformations and Derivatization Studies of 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Selective Functionalization at the Bromine Position

The carbon-bromine bond on the benzoyl moiety serves as a primary site for modification, particularly through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is well-established, with aryl bromides offering a good balance of reactivity and stability. beilstein-journals.orgbohrium.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond, leading to biaryl structures. bohrium.comlibretexts.org This method is widely used due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. bohrium.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the product. libretexts.org For 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, this provides a direct route to introduce a variety of aryl or vinyl substituents at the 3-position of the benzoyl group. researchgate.net

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction is valuable for creating extended π-conjugated systems and can be performed under mild, often room-temperature, conditions. soton.ac.uk

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This transformation is a powerful method for the vinylation of aryl halides and typically results in the formation of a substituted alkene with trans selectivity. wikipedia.orgorganic-chemistry.org The process involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. psu.edu The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu Although effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

The following table summarizes the key aspects of these palladium-catalyzed reactions as applied to this compound.

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Styrenyl derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Ligand (e.g., AsPh₃) | Aryl, vinyl, or alkyl substituted derivative |

Nucleophilic Substitution Reactions and Grignard Type Additions

Direct nucleophilic substitution of the bromine on the aromatic ring is generally not feasible under standard conditions. However, the bromine atom can be transformed to facilitate reactions with nucleophiles. One common strategy is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. This converts the electrophilic carbon-bromine bond into a highly nucleophilic carbon-magnesium bond. The resulting organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds.

Reactivity and Functionalization of the Fluorine Moiety

The fluorine atom, positioned on the benzonitrile (B105546) ring, exhibits its own distinct reactivity, primarily influenced by the strong electron-withdrawing effects of the adjacent nitrile and benzoyl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) because it is attached to an electron-deficient aromatic ring. nih.gov The ortho-nitrile and the benzoyl group stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the fluoride (B91410) ion. nih.gov This allows for the introduction of various nucleophiles at this position. dntb.gov.ua

Common nucleophiles for SNAr reactions include:

Alkoxides (R-O⁻): To form aryl ethers.

Amines (R-NH₂): To form substituted anilines.

Thiols (R-S⁻): To form thioethers.

The reaction conditions typically involve a strong nucleophile and a polar aprotic solvent.

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Anisole (B1667542) derivative |

| Ammonia (NH₃) | Amino (-NH₂) | Aniline derivative |

| Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | Thioether derivative |

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, transition-metal-catalyzed C-F bond activation has emerged as a powerful strategy for functionalizing fluoroarenes. nih.gov These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center, typically under harsher conditions than those required for C-Br bond activation. nih.gov While specific examples for this compound are not detailed in the surveyed literature, general methods involving nickel or palladium catalysts could potentially be applied to replace the fluorine atom, offering an alternative to SNAr pathways, especially for less reactive systems or to achieve different selectivities. nih.gov

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically by heating with an aqueous solution of an acid (like H₂SO₄) or a base (like KOH). This would convert the this compound into 2-(3-Bromobenzoyl)-6-fluorobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) can accomplish this, yielding the corresponding benzylamine (B48309) derivative, [2-(3-Bromobenzoyl)-6-fluorophenyl]methanamine.

| Reaction | Reagents | Functional Group Transformation | Product Class |

| Hydrolysis | H₂O, H⁺ or OH⁻, Heat | -C≡N → -COOH | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | -C≡N → -CH₂NH₂ | Primary Amine (Benzylamine) |

Modifications of the Ketone Carbonyl Group (e.g., Reduction, Wittig Reactions)

The ketone carbonyl group is a site of significant reactivity, allowing for transformations such as reduction to a secondary alcohol or conversion to an alkene.

Reduction of the prochiral ketone in this compound to a secondary alcohol can be accomplished with a variety of reducing agents. wikipedia.orgchemguide.co.ukorganic-chemistry.org Standard reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective for this transformation, yielding (3-bromophenyl)[2-cyano-3-fluorophenyl]methanol. chemguide.co.uk More potent reagents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as LiAlH₄ can also reduce the nitrile group. google.com Enantioselective reduction methods, such as those using chiral oxazaborolidine catalysts (CBS reduction), can be employed to produce a specific enantiomer of the alcohol product. wikipedia.org

The Wittig reaction provides a powerful method for converting ketones into alkenes. libretexts.orgmasterorganicchemistry.commnstate.edu This reaction involves treating the ketone with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 2-(1-(3-bromophenyl)vinyl)-6-fluorobenzonitrile. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

Table 3: Representative Reactions of the Ketone Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | (3-bromophenyl)[2-cyano-3-fluorophenyl]methanol |

| Wittig Olefination | Ph₃P⁺CH₃Br⁻, n-BuLi, THF | 2-(1-(3-bromophenyl)prop-1-en-2-yl)-6-fluorobenzonitrile |

Synthesis of Structurally Related Analogs for Fundamental Chemical Property Exploration

Exploring the chemical space around this compound through the synthesis of structural analogs is crucial for understanding its fundamental properties and for developing structure-reactivity relationships.

The synthesis and study of positional isomers, where the bromo and fluoro substituents are located at different positions on the two aromatic rings, can provide significant insight into how substituent placement affects the molecule's electronic properties, conformation, and reactivity. For example, isomers such as 2-(4-bromobenzoyl)-6-fluorobenzonitrile or 2-(3-bromobenzoyl)-5-fluorobenzonitrile could be synthesized. Comparing properties like reaction rates, acidity/basicity of derived functional groups, and spectroscopic characteristics (NMR, IR) across a series of such isomers would illuminate the electronic interplay between the substituents and the core benzoylbenzonitrile structure. The synthesis of such isomers often involves starting from differently substituted precursors, for instance, using a Sandmeyer reaction on a different amino-fluorobenzonitrile isomer to introduce the bromine atom at a new position. chemicalbook.com

Structure-Reactivity Relationship (SRR) studies involve systematically replacing the existing bromo and fluoro substituents with other functional groups to map their effect on the molecule's reactivity. The electron-withdrawing nature of the fluorine atom and the bromo group significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the aromatic rings. libretexts.orgmsu.edustudymind.co.uklibretexts.org

For SRR studies, one could synthesize analogs where:

The bromine atom is replaced by other halogens (Cl, I) or by electron-donating groups (e.g., methoxy, -OCH₃) or stronger electron-withdrawing groups (e.g., nitro, -NO₂).

The fluorine atom is replaced by other groups to modulate the electronic properties of the nitrile-bearing ring.

By performing the chemical transformations discussed in the sections above on these new analogs and quantifying the outcomes (e.g., reaction yields, rates, equilibrium constants), a detailed SRR profile can be constructed. For example, replacing the bromine with an electron-donating group would likely decrease the reactivity of the ketone towards nucleophiles, while replacing it with a nitro group would increase it. These studies are fundamental to fine-tuning the molecule's properties for specific applications.

Theoretical Applications and Research Potential of 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Utility as a Versatile Synthetic Building Block for Complex Organic Scaffolds

The structure of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile is inherently suited for its role as a versatile building block in the synthesis of more complex organic molecules. researchgate.net The presence of multiple, distinct reactive sites allows for a programmed, stepwise functionalization, providing access to a wide array of intricate molecular architectures.

The primary sites for synthetic modification are the carbon-bromine bond, the carbon-fluorine bond, and the nitrile group. The bromine atom on the benzoyl ring is a particularly valuable handle for a variety of metal-catalyzed cross-coupling reactions. nih.gov These include, but are not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of diverse aryl or alkyl groups. mdpi.com

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes, a key step in synthesizing conjugated systems relevant to materials science. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, essential for building molecules with applications in medicinal chemistry and materials. nih.govmdpi.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The fluorine and nitrile substituents also offer pathways for modification. The ortho-fluoro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This multi-faceted reactivity allows chemists to use the molecule as a central scaffold, selectively addressing each functional group to build elaborate, three-dimensional structures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Bromo (C-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl ketone derivative |

| Bromo (C-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzophenone (B1666685) |

| Bromo (C-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted benzophenone |

| Fluoro (C-F) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-NH2) | Ether or amine-linked derivative |

| Nitrile (C≡N) | Hydrolysis | Acid or Base | Carboxylic acid derivative |

Potential as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis Research

The development of novel ligands is crucial for advancing transition metal catalysis. This compound possesses structural features that make it an attractive precursor for designing new ligand systems. The carbonyl oxygen and the nitrogen of the nitrile group can act as potential coordination sites for metal ions.

More significantly, the reactive handles on the molecule can be used to introduce stronger coordinating groups. For instance, the bromo substituent can be transformed via cross-coupling reactions to introduce phosphine, N-heterocyclic carbene (NHC), or pyridine (B92270) moieties, which are staples in coordination chemistry and catalysis. The ability to build out from the benzophenone core allows for the synthesis of bidentate or even polydentate ligands with specific geometric constraints. The rigid, twisted backbone of the benzophenone could enforce a particular coordination geometry around a metal center, potentially influencing the selectivity and activity of a resulting catalyst. Such catalysts could find use in asymmetric synthesis, polymerization, or other fine chemical manufacturing processes.

Exploration in Organic Electronic and Photonic Materials Research

The benzophenone core is a well-known structural motif in materials science, particularly for organic light-emitting diodes (OLEDs). nih.gov Benzophenone itself is a classic phosphor with high intersystem crossing efficiency, a property that is highly relevant for advanced emitters. mdpi.comnih.gov Specifically, the donor-acceptor (D-A) architecture is a leading strategy for designing materials that exhibit thermally activated delayed fluorescence (TADF).

In this context, this compound can be envisioned as a functionalized acceptor (A) unit. The benzophenone core acts as an electron-deficient center. nih.gov Its utility in TADF materials arises from several key features:

Electron-Accepting Nature: The carbonyl group provides strong electron-accepting properties. nih.gov

High Triplet Energy: Benzophenone derivatives often possess high triplet state energy, which is a prerequisite for hosting phosphorescent or TADF emitters. nih.gov

Twisted Geometry: The non-planar structure of benzophenones helps to reduce intermolecular interactions and self-quenching effects, leading to better device performance. nih.gov

The bromo and fluoro substituents on this molecule allow for fine-tuning of its electronic properties. The bromine atom can serve as a synthetic handle to attach various electron-donating groups (D), creating the necessary D-A structure for TADF. mdpi.com The fluorine atom can further modify the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor unit, which is a critical parameter for optimizing the energy gap between the singlet and triplet states (ΔEST). A small ΔEST is the defining characteristic of an efficient TADF material. nih.gov Therefore, this compound is a promising starting point for synthesizing novel TADF dyes with tunable emission colors and high quantum efficiencies. rsc.org

Probing Fundamental Organic Reaction Mechanisms

Understanding the intricate details of reaction mechanisms is fundamental to advancing synthetic chemistry. Substrates with multiple, electronically distinct functional groups, such as this compound, are excellent tools for such investigations.

This molecule can be used to study:

Chemoselectivity in Cross-Coupling: With both a C-Br and a C-F bond, the molecule allows for the study of selectivity in palladium-catalyzed or other metal-catalyzed reactions. Researchers can investigate how catalyst systems differentiate between these two potential reaction sites under various conditions.

Substituent Effects: The fluorine and bromine atoms, with their distinct electronic properties (inductive vs. resonance effects), provide a platform to study their influence on the reactivity of the benzophenone core or the nitrile group.

Photochemical Reactions: The benzophenone moiety is famous for its photochemical reactivity, such as the Norrish Type II reaction. The substituents on the rings could be used to probe how electronic modifications affect the efficiency and pathways of these photoreactions.

By systematically studying the reactions of this molecule, chemists can gain deeper insights into the factors that govern reactivity and selectivity, leading to the development of more precise and efficient synthetic methods.

Development of Chemical Probes for Academic Investigations

Chemical probes are small molecules designed to study biological systems or complex chemical environments. Benzophenone-containing molecules are frequently used as photo-probes. nih.gov Upon irradiation with UV light, the benzophenone triplet state can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond between the probe and its interacting partner. nih.gov This process, known as photo-affinity labeling, is a powerful tool in chemical biology for identifying protein-ligand interactions.

This compound could serve as a core structure for developing such probes. The bromo-substituent provides a convenient site to attach a recognition element (e.g., a peptide, a sugar, or a known drug scaffold) that directs the probe to a specific biological target. The rest of the molecule acts as the photoreactive cross-linking unit. The nitrile and fluoro groups could be used to modulate solubility or cell permeability. Such a probe could be used in academic research to map binding sites, identify unknown protein targets of a drug, or probe the architecture of protein complexes. acs.orgacs.org

Future Research Directions and Unresolved Challenges for 2 3 Bromobenzoyl 6 Fluorobenzonitrile

Development of Asymmetric Synthetic Routes for Chiral Analogs

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov The development of asymmetric routes to chiral analogs of 2-(3-bromobenzoyl)-6-fluorobenzonitrile, where the carbonyl group becomes a stereocenter, is a critical underexplored area. The presence of an ortho-substituent can influence the conformation of the benzophenone (B1666685), which may be leveraged for stereoselective transformations. acs.org

Future research should focus on the catalytic enantioselective reduction of the carbonyl group. Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, employing chiral ligands, are promising avenues. For instance, ruthenium- and rhodium-based catalysts, proven effective for a wide range of ketones, could be adapted. Additionally, enzyme-catalyzed reductions offer a green and highly selective alternative.

Another promising approach is the asymmetric addition of organometallic reagents to the carbonyl. The development of chiral catalysts for the enantioselective addition of, for example, organozinc or Grignard reagents would open pathways to a diverse range of chiral tertiary alcohols. The challenge lies in overcoming the steric hindrance imposed by the ortho-fluorobenzonitrile ring.

| Potential Asymmetric Method | Catalyst/Reagent Type | Anticipated Product | Key Challenge |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-complexes | Chiral secondary alcohol | High catalyst loading may be required |

| Asymmetric Transfer Hydrogenation | Chiral ligands with a hydrogen donor | Chiral secondary alcohol | Achieving high enantioselectivity |

| Enzymatic Reduction | Ketoreductases | Chiral secondary alcohol | Enzyme compatibility and stability |

| Asymmetric Grignard Addition | Chiral ligands with Grignard reagents | Chiral tertiary alcohol | Steric hindrance from ortho-substituent |

Exploration of Novel and Unprecedented Reactivity Patterns under Mild Conditions

The electronic and steric properties of this compound suggest the potential for novel reactivity. The ortho-fluoro and nitrile groups activate the ring towards nucleophilic aromatic substitution (SNAr), while the bromobenzoyl moiety offers a handle for cross-coupling reactions.

Future work should explore tandem or cascade reactions that leverage this dual reactivity. For example, a carefully orchestrated sequence of an SNAr reaction followed by a Suzuki or Buchwald-Hartwig cross-coupling could rapidly generate complex molecular scaffolds from simple starting materials.

Investigating the photoenolization of this ketone could also reveal interesting reactivity. Ortho-substituted benzophenones are known to form photoenols upon UV irradiation, which are highly reactive intermediates. rsc.org The specific substitution pattern of this compound may lead to unique photo-responsive behavior, with potential applications in photochemistry and materials science. The use of hexafluoroisopropanol as a solvent has been shown to invert the triplet character of benzophenone, which could lead to unusual photobehavior. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process automation. amt.ukresearchgate.netresearchgate.netnih.gov The synthesis of this compound, which likely involves exothermic and potentially hazardous steps such as Grignard reactions or Friedel-Crafts acylation, is an ideal candidate for flow chemistry.

Future research should focus on developing a robust and scalable continuous flow synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry in a microreactor setup. The in-situ generation and immediate consumption of reactive intermediates, such as Grignard reagents, can be safely achieved in a flow system, minimizing the risks associated with their handling in batch. vapourtec.com

Furthermore, the integration of this flow process into an automated synthesis platform would enable the rapid and on-demand production of the target molecule and its derivatives. researchgate.netresearchgate.net This would be particularly valuable for high-throughput screening applications in drug discovery and materials science.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comnih.gov

Future efforts should be directed towards the application of these in-situ monitoring techniques to the synthesis of this compound. For instance, in-situ FTIR could be used to monitor the formation of the Grignard reagent and its subsequent reaction with the benzoyl chloride precursor, allowing for precise control of the reaction endpoint and minimizing the formation of impurities. hzdr.de Online NMR spectroscopy could provide detailed structural information on any transient intermediates, offering valuable mechanistic insights. nih.gov

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In-situ FTIR | Real-time concentration of reactants and products | Monitoring Grignard reagent formation and reaction progress |

| In-situ Raman | Vibrational modes of molecules | Complementary information to FTIR, especially for symmetric bonds |

| In-situ NMR | Detailed structural information | Identification of transient intermediates and reaction byproducts |

| Near-Infrared (NIR) Spectroscopy | Inline monitoring of reactant consumption | Control of stoichiometry in continuous flow processes |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The diverse functionalities present in this compound make it an attractive building block for the design of novel MCRs.

Future research should explore the development of MCRs that incorporate this compound. For example, the carbonyl group could participate in Passerini or Ugi-type reactions, while the nitrile group could undergo cycloaddition reactions. The aromatic rings also provide sites for further functionalization within the MCR framework. The successful implementation of such MCRs would provide rapid access to libraries of structurally diverse compounds with potential biological activity. nih.gov

Design Principles for Next-Generation Functional Molecules Utilizing its Core Structure

The 2-benzoylbenzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.gov The specific substitution pattern of this compound offers unique opportunities for the design of next-generation functional molecules.

A key area for future research is the development of bifunctional molecules. nih.gov For instance, the bromine atom can be functionalized to introduce a protein-binding ligand, while the rest of the molecule can be designed to interact with another biological target, leading to the creation of probes for chemical biology or potential therapeutic agents.

The benzophenone moiety itself can act as a photoaffinity label, allowing for the identification of protein binding partners upon UV irradiation. The unique electronic properties conferred by the bromo and fluoro substituents may modulate the photoreactivity of the benzophenone core, a hypothesis that warrants further investigation.

Bridging Experimental Observations with Advanced Computational Predictions for Deeper Understanding

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. nih.govresearchgate.net For this compound, a synergistic approach combining experimental work with advanced computational modeling is essential for a deeper understanding of its properties and reactivity.

Future research should employ Density Functional Theory (DFT) calculations to model the geometric and electronic structure of the molecule, including its conformational preferences and the nature of its frontier molecular orbitals. bwise.krresearchgate.net These calculations can provide insights into its reactivity in various chemical transformations and help to rationalize experimental observations. For example, DFT can be used to predict the regioselectivity of nucleophilic aromatic substitution reactions or the activation barriers for different reaction pathways.

Furthermore, computational modeling can aid in the design of new experiments. For instance, by calculating the binding affinities of different chiral catalysts to the ketone, it may be possible to predict which catalysts will be most effective for asymmetric reductions. This iterative loop of prediction and experimental validation will be crucial for accelerating the development of new synthetic methods and applications for this promising compound. acs.org

Q & A

Q. Basic

- IR spectroscopy : Identify nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches. Compare with IR data for analogs like 3-bromo-4-fluorobenzonitrile (NIST reference ).

- NMR : ¹⁹F NMR detects fluorine environments, while ¹H NMR resolves aromatic protons (e.g., coupling patterns for ortho/meta substituents).

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX refinement .

How can researchers resolve contradictions in vibrational spectral data between experimental observations and computational predictions for this compound?

Advanced

Discrepancies often arise from solvent effects or anharmonicity in DFT calculations. Strategies include:

- Normal coordinate analysis : Transfer force constants from validated studies of related molecules (e.g., 2-chloro-6-fluorobenzonitrile ).

- Solvent correction : Apply scaling factors for gas-phase vs. solution-phase IR data .

- Hybrid methods : Combine experimental IR with Raman spectroscopy to validate computational models.

What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction data?

Q. Advanced

- Data collection : Use high-resolution synchrotron radiation for twinned or small crystals.

- Refinement : Employ SHELXL for small-molecule refinement. Key steps include:

What are the common impurities or byproducts formed during the synthesis of halogenated benzoylbenzonitrile derivatives, and how can they be identified?

Q. Basic

- Hydrolysis products : Detect benzoic acid derivatives via HPLC (retention time shifts) or FTIR (loss of nitrile peaks).

- Di-substituted isomers : Differentiate using ¹³C NMR (e.g., 2-bromo-5-fluorobenzonitrile vs. target compound) .

- Metal residues : ICP-MS quantifies residual catalysts (e.g., Al³⁺ from Friedel-Crafts reactions).

How can researchers design derivatives of this compound to study structure-property relationships in liquid crystal applications?

Q. Advanced

- Substituent engineering : Introduce alkyl chains (e.g., hexyloxy groups) to modulate mesophase behavior, as demonstrated for bent-core liquid crystals .

- Polar group variation : Replace fluorine with trifluoromethyl or cyano groups to alter dipole interactions.

- Validation : Characterize phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy.

What are the critical parameters to consider when scaling up the synthesis from milligram to gram quantities?

Q. Basic

- Exothermic control : Use jacketed reactors to manage heat dissipation during acyl chloride addition.

- Solvent recovery : Optimize distillation protocols for toluene or DCM reuse.

- Purification : Scale column chromatography to flash systems with silica gel (40–63 μm). Reference yields from gram-scale syntheses of analogs like 2-(4-bromobenzoyl)benzoic acid .

What strategies should be employed to validate the purity and identity of this compound when commercial reference standards are unavailable?

Q. Advanced

- Multi-technique validation : Combine:

- HRMS : Confirm molecular ion ([M+H]⁺) within 3 ppm error.

- Elemental analysis : Match calculated vs. observed C/H/N/Br/F ratios.

- Cross-polarization magic-angle spinning (CP/MAS) NMR : Resolve solid-state impurities.

- Spectral libraries : Compare with open-access databases (e.g., NIST Chemistry WebBook ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.